2-Azaspiro[3.3]heptan-6-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-5-1-6(2-5)3-7-4-6;/h7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDKMRVIGNGUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820703-11-4 | |
| Record name | 2-azaspiro[3.3]heptan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Azaspiro 3.3 Heptan 6 One Hydrochloride and Its Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of the 2-azaspiro[3.3]heptan-6-one core reveals several strategic disconnections that highlight key precursors and synthetic challenges (Figure 1). The spirocyclic nature of the target molecule, where two rings share a single carbon atom, necessitates a carefully planned construction of either the azetidine (B1206935) or the cyclobutanone (B123998) ring onto a pre-existing cyclic core. acs.orgresearchgate.net
![Figure 1: Retrosynthetic analysis of the 2-azaspiro[3.3]heptan-6-one ring system.](https://i.imgur.com/your_placeholder_image.png)
Utilization of Cyclobutane (B1203170) Derivatives as Key Synthons
The inherent strain and unique geometry of the cyclobutane ring make it a valuable motif in the design of bioactive molecules. In the synthesis of 2-azaspiro[3.3]heptan-6-one, pre-existing cyclobutane derivatives can serve as foundational synthons. One established strategy involves the use of 1,3-disubstituted cyclobutane derivatives which can undergo intramolecular cyclization to form the fused azetidine ring. researchgate.net This approach benefits from the commercial availability of various cyclobutane building blocks.
Alternatively, the cyclobutane ring can be constructed onto an existing azetidine precursor. For instance, a [2+2] cycloaddition reaction between an azetidine-derived olefin and a ketene (B1206846) represents a powerful method for the direct formation of the spiro-cyclobutanone structure. acs.org This convergent approach allows for the late-stage introduction of the cyclobutanone moiety.
Role of Bis(bromomethyl) Precursors in Spiro Ring Construction
Bis(bromomethyl) compounds are versatile electrophilic precursors for the construction of four-membered rings. In the context of 2-azaspiro[3.3]heptane synthesis, a key strategy involves the reaction of a nucleophile with a 1,3-dielectrophile derived from precursors like 1,3-dibromopropane (B121459) to form the cyclobutane ring. acs.org More directly, precursors such as 3,3-bis(bromomethyl)oxetane (B1265868) have been successfully employed in the synthesis of related 2-oxa-6-azaspiro[3.3]heptane systems. acs.org This highlights the utility of the bis(halomethyl) motif in forming the spirocyclic core through double nucleophilic substitution, leading to the formation of the second ring.
Application of Protecting Groups in Complex Synthesis
The synthesis of complex molecules like 2-azaspiro[3.3]heptan-6-one, which contains a secondary amine, necessitates the use of protecting groups to prevent unwanted side reactions. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen. acs.orgresearchgate.netacs.orgnih.govresearchgate.net The Boc group is stable under a variety of reaction conditions used to construct the cyclobutane ring and can be readily removed under acidic conditions to yield the hydrochloride salt of the final product.
The strategic use of the Boc protecting group allows for the selective functionalization of other parts of the molecule without interference from the nucleophilic nitrogen atom. organic-chemistry.org This is particularly crucial in multi-step syntheses where various reagents and intermediates are involved.
Established Synthetic Routes and Reaction Mechanisms
Several synthetic routes to 2-azaspiro[3.3]heptan-6-one have been developed, each with its own advantages in terms of efficiency and scalability. These routes often rely on key intramolecular cyclization reactions to construct the spirocyclic framework.
Intramolecular Cyclization Approaches
Intramolecular reactions are highly effective for the formation of cyclic structures, including strained ring systems like azetidines and cyclobutanes. These reactions are entropically favored and can proceed with high regioselectivity.
One of the established routes to the protected form of 2-azaspiro[3.3]heptan-6-one, namely tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, involves the formation of the azetidine ring via an intramolecular nucleophilic substitution. acs.orgacs.org In this multi-step synthesis, a key intermediate is generated that contains both a nucleophilic nitrogen (as a tosylamide anion) and a leaving group (mesylate) in a suitable position for a 4-exo-tet cyclization.
The reaction sequence begins with the protection of 3-azetidinol. The resulting alcohol is then used to open a cyclic sulfate, leading to an intermediate that, after a series of functional group manipulations, sets the stage for the crucial ring-forming step. The formation of the azetidine ring proceeds by treating a precursor containing a tosylamide and a mesylate with a strong base such as sodium hydride. The base deprotonates the tosylamide, forming a nucleophilic anion which then attacks the carbon bearing the mesylate leaving group, resulting in the formation of the spiro-azetidine ring. While this specific example involves a tosylamide anion rather than an alkoxide, the mechanistic principle of intramolecular nucleophilic substitution is the same.
A related strategy has been demonstrated in the synthesis of 2,6-diazaspiro[3.3]heptanes, where cyclization is achieved by treating a precursor containing an amine and a chloromethyl group with potassium tert-butoxide. thieme-connect.de The base facilitates the deprotonation of the amine, which then acts as a nucleophile to displace the chloride, forming the second azetidine ring in an intramolecular fashion. thieme-connect.de
The following table summarizes a selection of key intermediates and their corresponding yields in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a direct precursor to the title compound.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc-3-methyleneazetidine | Dichloroacetyl chloride, Zn, Et2O; then Zn, AcOH | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 21 (over 3 steps) | acs.org |
| 1,3-Dibromopropane | Diethyl malonate, NaOEt; then series of steps | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Not specified for all steps | acs.org |
Hydroxide-Facilitated Azetidine Ring Formation
The formation of the strained four-membered azetidine ring is a critical step in the synthesis of 2-azaspiro[3.3]heptanes. One effective method involves an intramolecular nucleophilic substitution facilitated by a hydroxide (B78521) base. This approach typically starts with a precursor containing a leaving group and a suitably positioned amine. The hydroxide ion acts as a base to deprotonate the amine, increasing its nucleophilicity and promoting the subsequent intramolecular cyclization to form the azetidine ring.
For the synthesis of a 2-azaspiro[3.3]heptane precursor, a common strategy involves the use of a substituted 1,3-dihalopropane derivative. In a key step, the treatment of a primary amine with a suitable 1,3-dielectrophile in the presence of a base such as potassium hydroxide can lead to the formation of the azetidine ring. The reaction proceeds via an initial mono-alkylation of the amine, followed by an intramolecular cyclization. The choice of solvent and reaction temperature is crucial to optimize the yield of the desired spirocyclic compound and minimize the formation of polymeric byproducts. While direct synthesis of 2-azaspiro[3.3]heptan-6-one via this method is less common, the formation of the core azetidine ring is a foundational step upon which further functionalization to introduce the ketone can be built.
A related approach involves the cyclization of homoallylamines, where an iodine-mediated reaction can lead to the formation of 2-(iodomethyl)azetidine derivatives. rsc.org Subsequent functional group manipulation can then be employed to generate the desired ketone functionality.
Construction from 1,3-Bis-electrophiles and Bis-nucleophiles
A powerful and convergent strategy for the construction of the 2-azaspiro[3.3]heptane skeleton involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. This method allows for the simultaneous formation of two of the four bonds required for the spirocyclic core. A notable example is the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, where both four-membered rings of the spirocycle are constructed through sequential ring closures of 1,3-bis-electrophiles with either 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov
In a typical reaction sequence for a related diazaspiro[3.3]heptane, a primary amine is reacted with a 1,3-dihalo compound to form an intermediate which then undergoes a second cyclization. thieme-connect.de For the synthesis of 2-azaspiro[3.3]heptan-6-one, a conceptual approach would involve a 1,1-bis-nucleophile, such as a malonate ester, reacting with a 1,3-bis-electrophile containing a protected amine. The initial reaction would form a cyclobutane ring, which could then be further elaborated to construct the azetidine portion of the spirocycle.
| Reactant 1 (Bis-nucleophile) | Reactant 2 (Bis-electrophile) | Product Core | Reference |
| Malonate Ester Derivative | 1-bromo-3-chloropropane | Cyclobutane | Conceptual |
| Primary Amine | 1,3-dichloro-2-(chloromethyl)-2-propanol | 2,6-Diazaspiro[3.3]heptane | thieme-connect.de |
Cycloaddition Reactions in Azaspiro[3.3]heptane Synthesis
Cycloaddition reactions offer a highly efficient means of constructing cyclic systems in a stereocontrolled manner. For the synthesis of azaspiro[3.3]heptanes, [2+2] cycloadditions have proven to be particularly valuable.
Thermal [2+2] Cycloaddition for Spirocyclic β-Lactams
A key strategy for the synthesis of 1-azaspiro[3.3]heptanes involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam. nih.gov This β-lactam then serves as a versatile intermediate that can be reduced to the corresponding azaspiro[3.3]heptane. While this specific example leads to a 1-azaspiro isomer, the principle can be extended to the synthesis of 2-azaspiro[3.3]heptanes.
A more direct route to a precursor for 2-azaspiro[3.3]heptan-6-one involves the [2+2] cycloaddition of dichloroketene (B1203229) with an appropriate alkene. acs.org The resulting dichlorocyclobutanone can then be dechlorinated to afford the desired spirocyclic ketone. This method is advantageous as it directly installs the ketone functionality. acs.org The reaction of ketenes with alkenes is a thermally allowed [2+2] cycloaddition. youtube.com
| Alkene | Ketene/Isocyanate | Product | Reference |
| Methylenecyclobutane | Dichloroketene | 6,6-dichloro-2-azaspiro[3.3]heptan-6-one | acs.org |
| Cyclobutene derivative | Graf isocyanate (ClO2S-NCO) | Spirocyclic β-lactam | nih.gov |
Approaches Involving Electron-Deficient Exocyclic Alkenes and Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a well-established method for the synthesis of pyrrolidines. This methodology can be adapted for the construction of spirocyclic systems. In the context of 2-azaspiro[3.3]heptan-6-one synthesis, one could envisage a strategy where an azomethine ylide is generated in the presence of an exocyclic alkene derived from a cyclobutanone.
The reaction would proceed by the 1,3-dipolar cycloaddition of the azomethine ylide across the double bond of the electron-deficient exocyclic alkene. The resulting spiro-pyrrolidine could then be further manipulated to yield the desired 2-azaspiro[3.3]heptan-6-one. For instance, the azomethine ylide can be generated from the reaction of an amine with an aldehyde or by the thermal or photochemical ring-opening of an aziridine. The electron-deficient nature of the exocyclic alkene is crucial for the success of this cycloaddition.
Organometallic Reagent-Mediated Syntheses
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. They can be employed in the synthesis of 2-azaspiro[3.3]heptan-6-one to introduce the ketone functionality or to construct the carbon skeleton.
Grignard and Organolithium Additions for Ketone Formation
A common method for the synthesis of ketones involves the reaction of a Grignard or organolithium reagent with a nitrile. organic-chemistry.org This approach can be applied to the synthesis of 2-azaspiro[3.3]heptan-6-one. The synthesis would start with a protected 2-azaspiro[3.3]heptane-6-carbonitrile. Treatment of this nitrile with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would yield the desired ketone.
Alternatively, a Grignard reagent can be added to a Weinreb amide to synthesize a ketone. orgsyn.org This method is often preferred as it avoids the over-addition that can occur with other carbonyl derivatives. A synthetic route could therefore involve the preparation of a Weinreb amide of a protected 2-azaspiro[3.3]heptane-6-carboxylic acid, followed by reaction with an appropriate Grignard reagent.
The addition of organometallic reagents to ketones generally leads to the formation of tertiary alcohols. researchgate.net However, in the context of building the spirocyclic framework, the reaction of a Grignard reagent with a steroidal ketone has been used to create spirocyclic structures. researchgate.net
| Substrate | Organometallic Reagent | Product | Reference |
| Protected 2-azaspiro[3.3]heptane-6-carbonitrile | Methylmagnesium bromide | Protected 2-azaspiro[3.3]heptan-6-one | Conceptual |
| Protected 2-azaspiro[3.3]heptane-6-carboxylic acid Weinreb amide | Grignard Reagent (R-MgX) | Protected 2-azaspiro[3.3]heptan-6-one | orgsyn.org |
| 3- and 17-steroidal ketones | Allyl bromide and magnesium | Allyl steroids (precursors to spirocycles) | researchgate.net |
Asymmetric Synthesis of Chiral 2-Azaspiro[3.3]heptane Derivatives
The synthesis of enantiomerically pure chiral 2-azaspiro[3.3]heptane derivatives is of paramount importance for their application in medicinal chemistry. To this end, both diastereoselective and enantioselective strategies have been explored to control the stereochemistry of the spirocyclic core.
Diastereoselective Addition Reactions
A notable advancement in the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman's imines). This methodology has proven effective in establishing the desired stereochemistry with high control, achieving diastereomeric ratios (d.r.) of up to 98:2. rsc.org
The general reaction proceeds through the formation of a lithium enolate of ethyl cyclobutanecarboxylate, which then undergoes a nucleophilic addition to the chiral sulfinylimine. The stereochemical outcome is directed by the chiral auxiliary on the nitrogen atom. Subsequent reduction of the ester and intramolecular cyclization affords the final chiral 2-azaspiro[3.3]heptane product. This three-step procedure is efficient, with yields reaching up to 90%. rsc.org
Table 1: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Derivatives
| Entry | Aldimine Substituent (R) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Phenyl | 95:5 | 85 |
| 2 | 4-Methoxyphenyl | 98:2 | 90 |
| 3 | 2-Thienyl | 92:8 | 82 |
| 4 | Isopropyl | 90:10 | 78 |
Enantioselective Methodologies for Stereocenter Control
While diastereoselective approaches have been successful, the development of direct enantioselective methods for the synthesis of chiral 2-azaspiro[3.3]heptanes, particularly with a ketone at the 6-position, is an ongoing area of research. General strategies for enantioselective synthesis of spirocyclic compounds often rely on the use of chiral catalysts or reagents that can differentiate between the prochiral faces of a substrate.
For the synthesis of chiral 2-azaspiro[3.3]heptan-6-one, potential enantioselective methodologies could involve:
Asymmetric [2+2] Cycloadditions: Chiral Lewis acids or organocatalysts could be employed to catalyze the [2+2] cycloaddition between an allene (B1206475) and an enone precursor to construct the cyclobutane ring enantioselectively.
Kinetic Resolution: A racemic mixture of 2-azaspiro[3.3]heptan-6-one could be resolved through enzymatic or chiral catalyst-mediated reactions that selectively transform one enantiomer, allowing for the separation of the desired stereoisomer.
Asymmetric Desymmetrization: A prochiral precursor, such as a disubstituted cyclobutanone, could undergo an enantioselective intramolecular cyclization to form the azetidine ring, thereby establishing the spirocyclic stereocenter.
While specific examples for the direct enantioselective synthesis of 2-azaspiro[3.3]heptan-6-one are not yet widely reported, the principles established in the asymmetric synthesis of other spirocyclic systems provide a strong foundation for future developments in this area. mdpi.com
Catalytic and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. These principles are being applied to the synthesis of 2-azaspiro[3.3]heptane derivatives to improve efficiency and reduce waste.
Palladium-Catalyzed Cyclization Strategies
Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds. While direct palladium-catalyzed synthesis of 2-azaspiro[3.3]heptan-6-one is not extensively documented, related palladium-catalyzed reactions on similar scaffolds suggest potential strategies. For instance, palladium-catalyzed aryl amination reactions have been successfully performed on 2,6-diazaspiro[3.3]heptane systems. acs.orglookchem.com
A plausible palladium-catalyzed approach to the 2-azaspiro[3.3]heptan-6-one core could involve an intramolecular Heck reaction or a Buchwald-Hartwig amination of a suitably functionalized cyclobutane precursor. Such a strategy would offer a convergent and potentially highly efficient route to the desired spirocycle.
Innovations in One-Pot Synthesis and Flow Chemistry
To enhance synthetic efficiency and safety, one-pot and continuous flow methodologies are being increasingly explored for the synthesis of complex molecules. A practical one-pot synthesis of related 5-oxo-2-azaspiro[3.3]heptanes has been described, demonstrating the feasibility of this approach for constructing the spirocyclic core in a single operation. researchgate.net
Furthermore, flow chemistry offers advantages such as precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely. The flow-assisted synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane has been reported, highlighting the potential of this technology for the production of related spirocyclic systems. uniba.it Applying flow chemistry to the synthesis of 2-azaspiro[3.3]heptan-6-one hydrochloride could lead to a more scalable, safer, and efficient manufacturing process.
Optimization of Synthetic Protocols
The optimization of synthetic routes is crucial for the large-scale and cost-effective production of pharmaceutical intermediates. A key aspect of this is the systematic study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
In the synthesis of a structurally related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a tuberculosis treatment, a two-step process was optimized for scale-up. acs.org The optimization focused on the alkylation reaction to form the azetidine ring. A design of experiments (DOE) approach was utilized to investigate the impact of several parameters:
Equivalents of Reactants: The stoichiometry of the aniline (B41778) and the bis(bromomethyl)oxetane was varied to find the optimal ratio.
Equivalents of Base: The amount of sodium hydroxide was adjusted to maximize the cyclization rate while minimizing side reactions.
Temperature: The reaction temperature was optimized to ensure a reasonable reaction time without promoting decomposition.
Solvent Volume: The concentration of the reaction was adjusted to improve solubility and reaction kinetics.
This systematic optimization led to a scalable process with an isolated yield of 87% and a final product purity of over 99% on a 100-gram scale. acs.org Similar optimization strategies can be applied to the synthesis of this compound to develop a robust and efficient manufacturing process.
Process Intensification and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including reaction control, safety, and economic viability. Process intensification aims to develop safer, cleaner, faster, and more economical chemical processes. For spirocyclic compounds, these considerations are paramount.
A notable example can be found in the development of a scalable two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic drug candidate. acs.org The synthesis involves the creation of the azetidine ring through a hydroxide-facilitated alkylation. acs.org Initial lab-scale reactions using cesium carbonate, while successful, were deemed prohibitively expensive for large-scale production. acs.org Optimization led to the use of more cost-effective sodium hydroxide. acs.orgacs.org
Further process development involved a "slow addition" strategy, where a mixed solution of the aniline and the alkylating agent was added to a hot solution of the base in sulfolane. acs.org This approach proved to be the most successful, achieving product levels over 90% and minimizing starting material and impurity levels to below 5%. acs.org This method offers several advantages for scale-up:
It maintains a low concentration of reactants, which favors the desired first-order intramolecular cyclization over the second-order intermolecular side reactions. acs.org
It simplifies the operational complexity by using a premixed solution of reactants. acs.org
It addresses practical issues related to the physical properties of the solvent at room temperature. acs.org
The scalability of this optimized process was demonstrated at a 100-gram scale, achieving an isolated yield of 87% and a final product purity of over 99%. acs.orgacs.org A marked improvement in product purity was observed as the reaction scale increased, suggesting that the isolation from the crude reaction mixture becomes more efficient at a larger scale. acs.orgacs.org Such multi-gram scale syntheses are crucial for advancing novel building blocks in drug discovery. researchgate.netuniv.kiev.ua
Table 1: Scale-Up Synthesis Results for a 2-Oxa-6-azaspiro[3.3]heptane Analogue
| Scale | Isolated Yield (%) | Final Purity (%) |
| Multigram | Not specified | >95 |
| 100 g | 87 | >99 |
Strategies for Purity Enhancement and Impurity Minimization
Ensuring high purity is a critical aspect of chemical synthesis, particularly for compounds intended for biological evaluation. The identification, characterization, and minimization of impurities are key steps in any robust synthetic process.
In the synthesis of the 2-oxa-6-azaspiro[3.3]heptane analogue, a significant impurity was identified. acs.orgacs.org Characterization of this side product using NMR and mass spectrometry revealed it to be a bis-aniline adduct, resulting from an undesired intermolecular reaction. acs.orgacs.org The formation of this impurity was found to be dependent on the concentration of the nucleophile and the base. acs.org
Several strategies were employed to minimize the formation of this key impurity:
Solvent Volume: Increasing the solvent volume was found to reduce the level of the bis-aniline adduct impurity. This is because the undesired second-order intermolecular alkylation is more sensitive to concentration than the desired first-order intramolecular ring closure. acs.org However, excessive solvent volume would negatively impact reaction throughput and cost. acs.org
Mode of Addition: As discussed previously, the most effective strategy for impurity control was changing the mode of addition. Slowly adding a premixed solution of the reactants to the hot base solution maintained low concentrations of the nucleophile and electrophile, thereby suppressing the formation of the dimeric impurity. acs.org This approach successfully kept impurity levels below 5%. acs.org
Isolation and Purification: Even with optimized reaction conditions, some impurities may persist. In the scaled-up synthesis, the isolation procedure itself contributed to purity enhancement. Trituration of the crude product with methyl tert-butyl ether (MTBE) was effective in isolating a sufficiently pure sample of the side product for characterization. acs.orgacs.org The final product was isolated by filtration after precipitation from the reaction mixture, followed by washing with water. acs.org
The synthesis of various 2-azaspiro[3.3]heptane derivatives often requires careful purification steps to yield the desired compounds with appropriate purity for subsequent applications in drug design. univ.kiev.uanih.gov
Table 2: Impurity Control Strategies
| Strategy | Rationale | Outcome |
| Increased Solvent Volume | Reduces concentration, disfavoring second-order side reactions. | Reduction in bis-aniline impurity. |
| Slow Addition of Premixed Reactants | Maintains low reactant concentrations, favoring intramolecular cyclization. | Impurity levels reduced to <5%. |
| Trituration with MTBE | Differential solubility allows for separation of the impurity. | Isolation of pure impurity for characterization. |
| Precipitation and Washing | Isolates the solid product from soluble impurities. | High purity (>99%) of the final product. |
Chemical Reactivity and Derivatization Strategies of 2 Azaspiro 3.3 Heptan 6 One Hydrochloride
Oxidation Reactions of the Spirocyclic Ketone
While ketones are in a relatively high oxidation state, certain oxidative reactions can be employed to further functionalize the scaffold, most notably through carbon-carbon bond cleavage adjacent to the carbonyl group.
A primary example is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon. nih.gov The reaction is regioselective, with the oxygen atom preferentially inserting next to the more substituted carbon atom or the one better able to stabilize a positive charge during the migratory step of the mechanism. libretexts.org
For 2-azaspiro[3.3]heptan-6-one, both α-carbons (C5 and C7) are secondary carbons within a four-membered ring. However, they are electronically equivalent. The migration of one of these carbons would lead to the formation of a seven-membered lactone. This transformation provides a pathway to expand the ring system and introduce an ester functionality, which can be further manipulated.
| Reaction | Reagent(s) | Solvent | Expected Product |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | CH₂Cl₂, CHCl₃ | 2-Oxa-7-azaspiro[4.4]nonan-8-one |
Reduction Reactions to Spirocyclic Alcohols
The carbonyl group of 2-azaspiro[3.3]heptan-6-one is readily reduced to a secondary alcohol, providing access to 2-azaspiro[3.3]heptan-6-ol. This transformation is a fundamental functional group interconversion that replaces the planar carbonyl with a stereogenic carbinol center.
The most common and chemoselective method for this reduction is the use of hydride-based reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is particularly well-suited for this purpose, as it selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.compressbooks.pub The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol, where the solvent serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. chemguide.co.ukyoutube.com The synthesis of the N-Boc protected version of 2-azaspiro[3.3]heptan-6-one from its corresponding alcohol precursor via Dess-Martin periodinane oxidation has been reported, confirming the feasibility of this redox transformation. researchgate.net
| Reaction | Reagent(s) | Solvent | Product |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-Azaspiro[3.3]heptan-6-ol |
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of carbon- and heteroatom-based nucleophiles. These reactions are powerful tools for carbon-carbon bond formation and the introduction of new functional groups at the 6-position. For these reactions, the nitrogen atom is typically protected, for example as a tert-butyl carbamate (B1207046) (Boc), to prevent side reactions.
Wittig Reaction: The Wittig reaction converts ketones into alkenes through reaction with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org This provides a direct method for converting the carbonyl group of N-Boc-2-azaspiro[3.3]heptan-6-one into an exocyclic double bond, yielding N-Boc-6-methylene-2-azaspiro[3.3]heptane. masterorganicchemistry.com The use of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is common for installing a simple methylene (B1212753) group. libretexts.org The feasibility of the Wittig reaction on a strained four-membered azetidine (B1206935) ring has been demonstrated in the synthesis of an olefin precursor for a subsequent [2+2] cycloaddition. researchgate.net
Grignard Reaction: Grignard reagents (organomagnesium halides, RMgX) are potent carbon nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.comyoutube.com Reacting N-Boc-2-azaspiro[3.3]heptan-6-one with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield N-Boc-6-hydroxy-6-methyl-2-azaspiro[3.3]heptane. youtube.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. youtube.com
Reductive Amination: Reductive amination is a process that converts a ketone into an amine. researchgate.net The reaction typically proceeds via the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively. This intermediate is then reduced in situ with a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to give the final amine product. thieme-connect.de For example, reacting 2-azaspiro[3.3]heptan-6-one with ammonia (B1221849) followed by reduction would yield 2,6-diazaspiro[3.3]heptane.
| Reaction | Reagent(s) | Intermediate | Product |
| Wittig Olefination | Ph₃P=CH₂ | Oxaphosphetane | N-Boc-6-methylene-2-azaspiro[3.3]heptane |
| Grignard Addition | 1. RMgX2. H₃O⁺ | Magnesium Alkoxide | N-Boc-6-hydroxy-6-alkyl-2-azaspiro[3.3]heptane |
| Reductive Amination | R'NH₂, NaBH(OAc)₃ | Imine/Iminium ion | N-Boc-6-(alkylamino)-2-azaspiro[3.3]heptane |
Electrophilic and Nucleophilic Substitution Reactions on the Spirocyclic Scaffold
Direct electrophilic substitution on the saturated sp³-hybridized carbon framework of the azaspiro[3.3]heptane ring is generally not a viable reaction pathway. The reactivity of the scaffold is dominated by the nucleophilicity of the nitrogen atom.
To engage in substitution reactions, the nitrogen atom of 2-azaspiro[3.3]heptan-6-one hydrochloride must first be deprotonated with a base to generate the free amine. This free secondary amine is a good nucleophile and can participate in a variety of substitution reactions.
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or arylated via palladium-catalyzed cross-coupling reactions. The double N-alkylation of anilines with bis(electrophiles) has been used to construct related spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane, demonstrating the nucleophilic character of such amines in ring-forming reactions. acs.org
N-Acylation and N-Sulfonylation: The nucleophilic nitrogen readily reacts with electrophilic acylating or sulfonylating agents. For instance, reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) affords the corresponding N-acyl or N-sulfonyl derivatives. uniba.it These reactions are crucial for installing protecting groups or for modifying the electronic properties and biological activity of the molecule.
| Reaction Type | Reagent(s) | Base | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | N-Alkyl-2-azaspiro[3.3]heptan-6-one |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | N-Acyl-2-azaspiro[3.3]heptan-6-one |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Et₃N, Pyridine | N-Sulfonyl-2-azaspiro[3.3]heptan-6-one |
Functional Group Interconversions and Diversification of the Azaspiro[3.3]heptan-6-one System
Beyond the direct modification of the ketone and amine functionalities, the 2-azaspiro[3.3]heptane system can be diversified through multi-step synthetic sequences starting from other functionalized derivatives. A notable example involves the transformation of a carboxylic acid derivative attached to the scaffold. univ.kiev.uauniv.kiev.ua
A reported synthetic pathway begins with a Boc-protected methyl ester, specifically 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate. univ.kiev.ua This ester can be selectively reduced to the corresponding primary alcohol, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, using a strong reducing agent like lithium aluminium hydride (LiAlH₄). univ.kiev.ua
The resulting alcohol serves as a branching point for further diversification. It can be oxidized under mild conditions, for example using Dess-Martin periodinane, to afford the corresponding aldehyde. univ.kiev.ua This aldehyde is a valuable intermediate for numerous reactions, including conversion to an alkyne. Using reagents like dimethyl-1-diazo-2-oxopropylphosphonate (the Bestmann-Ohira reagent), the aldehyde can be transformed into a terminal alkyne, yielding tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate. univ.kiev.ua This sequence highlights how functional groups on the spirocyclic core can be interconverted to access a wide range of derivatives with distinct chemical properties and potential applications.
| Step | Starting Material | Reagent(s) | Product | Yield |
| 1. Reduction | Boc-protected methyl ester | LiAlH₄ in THF | Boc-protected primary alcohol | 84.3% univ.kiev.ua |
| 2. Oxidation | Boc-protected primary alcohol | Dess-Martin periodinane in DCM | Boc-protected aldehyde | 91.1% univ.kiev.ua |
| 3. Homologation | Boc-protected aldehyde | Bestmann-Ohira reagent, K₂CO₃ in MeOH | Boc-protected terminal alkyne | 63.2% univ.kiev.ua |
Computational and Theoretical Investigations of 2 Azaspiro 3.3 Heptan 6 One Hydrochloride
Conformational Analysis of the Azaspiro[3.3]heptane Ring System
The 2-azaspiro[3.3]heptane framework is characterized by two four-membered rings connected by a single quaternary carbon atom. This arrangement imparts significant molecular rigidity and a distinct three-dimensional topology. researchgate.net Unlike the flexible chair and boat conformations of six-membered rings like piperidine (B6355638), the azaspiro[3.3]heptane core is conformationally restricted. nih.gov
The presence of the ketone group at the 6-position in 2-azaspiro[3.3]heptan-6-one introduces a planar sp²-hybridized carbon, which slightly alters the puckering of the carbocyclic ring compared to the parent azaspiro[3.3]heptane. The hydrochloride salt form ensures that the nitrogen atom is protonated, influencing the local electronic environment and potential intermolecular interactions, but has a minimal effect on the core ring conformation. Conformational details of similar systems have been confirmed through X-ray crystallography, providing experimental validation for theoretical models. researchgate.net
| Feature | Azaspiro[3.3]heptane Scaffold | Piperazine (B1678402)/Piperidine Scaffold | Reference |
|---|---|---|---|
| Conformational Flexibility | Highly rigid and restricted | Flexible (e.g., chair/boat interconversion) | researchgate.netnih.gov |
| Overall Topology | Three-dimensional, extended | Relatively planar | nih.gov |
| Substituent Orientation | Perpendicular (90° twist) across the scaffold | Axial/equatorial | nih.gov |
| Molecular Volume | ~9 to 13 ų larger than piperazine analogues | Baseline | nih.gov |
Exploration of Strain Energy and Ring Dynamics
The spiro[3.3]heptane motif is inherently strained due to the presence of two cyclobutane (B1203170) rings. This ring strain is a defining characteristic of the molecule, contributing to its rigid structure and unique chemical properties. researchgate.net The strain energy arises from angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions). Computational studies have been performed to quantify these energies in spirane compounds. researchgate.net
Advanced Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are crucial for understanding the electronic properties of the 2-azaspiro[3.3]heptan-6-one hydrochloride molecule. Methods like Density Functional Theory (DFT) can be used to model its molecular orbitals, charge distribution, and electrostatic potential.
The position of the nitrogen atom at a gamma (γ) position relative to the spiro-carbon, rather than a beta (β) position as in some related heterocycles, reduces the inductive electron-withdrawing effect on the nitrogen. nih.gov This results in an increased basicity (pKa) of the amine compared to analogous six-membered rings. nih.gov The protonation of the nitrogen to form the hydrochloride salt leads to a localized positive charge, making the amine group a strong hydrogen bond donor. The ketone group at the 6-position introduces a region of high electron density and a dipole moment, making it a potential hydrogen bond acceptor. These electronic features are critical for the molecule's interaction with biological targets.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
The unique three-dimensional structure of the azaspiro[3.3]heptane scaffold makes it an attractive motif in drug design. researchgate.net Molecular modeling and docking simulations are essential computational tools to predict how ligands incorporating this scaffold will bind to target proteins.
For instance, docking studies performed on related diazaspiro[3.3]heptane compounds targeting the σ2 receptor (σ2R/TMEM97) have provided detailed insights into ligand-target interactions. mdpi.com These simulations revealed that the protonated nitrogen of the spiro-diamine core could form critical hydrogen bond interactions with key amino acid residues, such as ASP29. mdpi.com Furthermore, the rigid scaffold properly orients other parts of the ligand to engage in favorable interactions, like π-stacking with aromatic residues such as TYR150. mdpi.com
For this compound, similar simulations would be employed. The protonated amine would be modeled as a key hydrogen bond donor, while the ketone oxygen could act as an acceptor. The rigid, extended geometry of the scaffold allows for precise positioning of pharmacophoric features to match the topology of a target's binding site, which can enhance binding affinity and selectivity. researchgate.netuniba.it
| Molecular Feature | Potential Interaction Type | Example Target Residue | Reference |
|---|---|---|---|
| Protonated Amine (N-H+) | Hydrogen Bond Donor | Aspartic Acid (ASP) | mdpi.com |
| Ketone Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine | N/A |
| Aromatic Substituents | π-stacking | Tyrosine (TYR), Phenylalanine | mdpi.com |
| Rigid Spirocyclic Core | Conformational Lock / Vectorial Orientation | Binding Pocket Topography | researchgate.net |
In Silico Prediction of Reactivity and Selectivity Profiles
Predicting the chemical reactivity and selectivity of molecules is a significant challenge for computational chemistry. nih.gov For a strained molecule like 2-azaspiro[3.3]heptan-6-one, in silico methods can provide valuable predictions about its stability and reaction pathways.
Computational approaches, often relying on DFT, can be used to model potential reactions. nih.gov This involves locating the transition state (TS) structures for various reaction pathways and calculating their relative free energies. Due to the flexibility of substituents, it is often necessary to generate and analyze large conformational ensembles of these transition states to accurately predict outcomes. nih.gov
For 2-azaspiro[3.3]heptan-6-one, theoretical studies could predict the sites most susceptible to nucleophilic or electrophilic attack. For example, the reactivity of the ketone could be assessed, or the stability of the strained rings under various conditions could be modeled. The Curtin-Hammett principle is often assumed in these calculations, where the ratio of products is determined by the difference in the activation energies of the lowest-energy transition states, rather than the populations of ground-state conformers. nih.gov Such predictive studies are crucial for designing synthetic routes and understanding the metabolic stability of drug candidates containing this scaffold.
Applications in Medicinal Chemistry and Biological Probe Development for 2 Azaspiro 3.3 Heptan 6 One Hydrochloride Analogues
2-Azaspiro[3.3]heptane as a Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of drug design, enabling the modulation of physicochemical and pharmacological properties of a lead compound. The 2-azaspiro[3.3]heptane moiety has emerged as a compelling bioisostere for commonly employed saturated heterocycles.
Structural Mimicry of Piperidine (B6355638), Morpholine (B109124), and Piperazine (B1678402) Scaffolds
The 2-azaspiro[3.3]heptane scaffold is frequently utilized as a structural mimic for piperidine, morpholine, and piperazine rings, which are ubiquitous in bioactive molecules. researchgate.net This mimicry is rooted in the similar spatial arrangement of heteroatoms and exit vectors for substituent attachment. However, it is important to note that while it can serve as a replacement, significant geometrical differences exist. nih.gov For instance, the substitution of a piperazine with a 2,6-diazaspiro[3.3]heptane can increase the distance between the two nitrogen atoms by approximately 1.3 Å and introduce a twist of about 90 degrees. nih.gov Despite these differences, the spirocyclic core can often preserve or even enhance biological activity while offering distinct advantages in terms of physicochemical properties. nih.govuniv.kiev.ua
An analysis of azaspiro[3.3]heptanes as replacements for these common heterocycles has shown that in most instances, the introduction of the spirocyclic center leads to a reduction in lipophilicity, as measured by logD7.4, by as much as -1.0. nih.gov This counterintuitive effect, given the net addition of a carbon atom, is often rationalized by an increase in basicity. nih.gov
Conformational Restriction and Three-Dimensionality in Drug Design
A key advantage of the 2-azaspiro[3.3]heptane scaffold is its inherent rigidity. researchgate.net Unlike the flexible chair and boat conformations of six-membered rings like piperidine, the spirocyclic system is conformationally constrained. nih.gov This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. nih.gov
Furthermore, the spirocyclic nature of 2-azaspiro[3.3]heptane imparts a distinct three-dimensional (3D) character to molecules, a desirable trait in modern drug discovery. univ.kiev.uaresearchgate.net This "escape from flatland" allows for a more precise and extensive interaction with the binding pockets of proteins, potentially leading to improved selectivity and reduced off-target effects. univ.kiev.ua The predictable vectorization of substituents from the rigid core facilitates rational drug design and the exploration of chemical space. researchgate.net
Impact on Receptor/Ligand Complementarity and Binding Specificity
The defined geometry of the 2-azaspiro[3.3]heptane scaffold can significantly influence receptor-ligand interactions and binding specificity. The fixed orientation of substituents allows for optimized complementarity with the target's binding site. For example, in the development of ketohexokinase inhibitors, a 2,6-diazaspiro[3.3]heptane derivative demonstrated optimal potency by engaging in a dual hydrogen-bonding interaction with Asp27 and Asn107, an interaction not as favorable for its more flexible piperazine counterpart. blumberginstitute.org
Role as a Privileged Building Block for Novel Chemical Entities
The 2-azaspiro[3.3]heptane motif is considered a "privileged building block" in medicinal chemistry due to its frequent appearance in bioactive compounds targeting a wide range of biological targets. researchgate.netresearchgate.netnih.gov Its synthetic tractability allows for the straightforward introduction of various functional groups and exit vectors, making it a versatile starting point for the construction of compound libraries. nih.gov
The metabolic stability of the spirocyclic framework is another attractive feature. univ.kiev.uaresearchgate.net The quaternary spirocenter is less susceptible to enzymatic degradation compared to the methylene (B1212753) groups in analogous monocyclic systems like piperidine, which can be a metabolic weak spot. univ.kiev.ua This enhanced stability can lead to improved pharmacokinetic properties. For instance, the replacement of a piperidine fragment with a 1-azaspiro[3.3]heptane in the anesthetic drug Bupivacaine resulted in a new analog with high activity. nih.gov
Design and Synthesis of Functionalized Derivatives for Target Modulation
The ability to strategically functionalize the 2-azaspiro[3.3]heptane core is crucial for fine-tuning the pharmacological properties of a molecule.
Nitrogen-Containing Analogues and Their Structural Impact
The introduction of additional nitrogen atoms into the 2-azaspiro[3.3]heptane framework, creating analogues like 2,6-diazaspiro[3.3]heptanes, significantly alters the physicochemical properties of the resulting molecules. These nitrogen-containing analogues are often investigated as bioisosteres for commonly used fragments in drug discovery, such as piperidine and piperazine. researchgate.netresearchgate.netbohrium.com The spirocyclic nature of these analogues imparts a higher degree of rigidity compared to their monocyclic counterparts. researchgate.net
| Analogue Type | Common Bioisosteric Replacement | Key Structural Impact |
| 2,6-Diazaspiro[3.3]heptanes | Piperazine | Increased rigidity, potential for decreased lipophilicity, altered basicity. nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptanes | Morpholine | Increased rigidity, potential for decreased lipophilicity, altered basicity. nih.gov |
| 2-Azaspiro[3.3]heptanes | Piperidine | Increased rigidity, predictable substituent vectors. researchgate.netbohrium.com |
Carboxylic Acid and Hydroxyl-Functionalized Analogues
The incorporation of carboxylic acid and hydroxyl groups onto the 2-azaspiro[3.3]heptane scaffold yields versatile building blocks for medicinal chemistry. nih.govsmolecule.com 2-Azaspiro[3.3]heptane-6-carboxylic acid, for example, is a sterically constrained amino acid analogue. nih.gov The rigid framework of this compound pre-organizes the molecule for potential interactions with the active sites of enzymes and receptors, which can lead to enhanced binding affinities compared to more flexible structures.
Similarly, hydroxyl-functionalized analogues, such as 2-azaspiro[3.3]heptan-6-ol, provide a point for further chemical modification. nih.gov The hydroxyl group can act as a handle for introducing other functional groups or for forming hydrogen bonds with biological targets. These functionalized analogues are valuable intermediates in the synthesis of more complex bioactive molecules, including peptidomimetics. researchgate.net The synthesis of these compounds, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, has been developed to expand the library of available sterically constrained amino acids for applications in biochemistry and drug design. researchgate.netnih.gov
| Functionalized Analogue | Functional Group | Significance in Medicinal Chemistry |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Carboxylic Acid | Sterically constrained amino acid analogue, potential for enhanced binding affinity. nih.gov |
| 2-Azaspiro[3.3]heptan-6-ol | Hydroxyl | Provides a point for further chemical derivatization and hydrogen bonding. nih.gov |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Carboxylic Acid, Amino | A novel, sterically constrained amino acid for use in peptidomimetics and drug design. researchgate.netnih.gov |
Incorporation into Bifunctional Protein Degraders (PROTACs) as Rigid Linkers
Bifunctional Protein Degraders, or PROTACs, are emerging as a novel therapeutic modality. nih.gov These molecules consist of two ligands connected by a linker; one ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. spirochem.com This proximity induces the ubiquitination and subsequent degradation of the target protein. nih.govspirochem.com The linker plays a critical role in the efficacy of a PROTAC, influencing its ability to form a stable ternary complex between the target protein and the E3 ligase. nih.govexplorationpub.com
Spirocyclic scaffolds, including derivatives of 2-azaspiro[3.3]heptane, are being explored for their use as rigid linkers in PROTAC design. nih.govmedchemexpress.com The rigidity of these spirocyclic linkers can help to stabilize the conformation of the PROTAC, which may lead to more favorable and stable ternary complex formation. nih.gov The well-defined three-dimensional structure of spirocycles can provide precise control over the distance and orientation between the two ligands of the PROTAC. wesleyan.edunih.gov While polyethylene (B3416737) glycol (PEG) and alkyl chains are common flexible linkers, the use of more rigid structures like spirocycles is an area of active research to optimize the properties and efficacy of PROTACs. nih.gov
Modulation of Molecular Targets and Biological Pathways
General Principles of Enzyme and Receptor Interaction
The unique structural features of 2-azaspiro[3.3]heptane analogues influence their interactions with enzymes and receptors. The inherent rigidity of the spirocyclic core limits the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty associated with binding to a biological target, potentially leading to higher binding affinities. researchgate.net
The three-dimensional arrangement of substituents on the spirocyclic scaffold allows for specific and directional interactions with the amino acid residues in the binding sites of proteins. The nitrogen atom within the azaspiro[3.3]heptane ring system can participate in hydrogen bonding or ionic interactions, while other functional groups can be strategically positioned to engage in additional binding interactions. The constrained nature of the scaffold can also enhance selectivity for a particular target, as the molecule is less likely to adopt conformations that would allow it to bind to off-target proteins. nih.gov
Emerging Therapeutic Research Areas (without specific drug efficacy or trial data)
Antiviral Agent Scaffolds
Spirocyclic compounds are being investigated as promising scaffolds in the discovery of new antiviral agents. nih.gov Their unique three-dimensional structures offer a novel chemical space to explore for identifying compounds with antiviral activity. nih.govnih.gov The development of antiviral therapeutics with novel mechanisms of action is crucial to address the challenges of drug resistance and to treat emerging viral infections. mdpi.comresearchgate.net
Analogues based on the 2-azaspiro[3.3]heptane framework have been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), which is essential for viral replication. nih.gov The spirocyclic core can serve as a rigid scaffold to orient the necessary pharmacophoric groups to interact with the active site of the viral enzyme. nih.gov Furthermore, the spirocyclic motif is found in compounds being explored for activity against other viruses, such as the hepatitis C virus (HCV), where spirocyclic proline analogues are key components of potent inhibitors. mdpi.com The exploration of spirocyclic scaffolds in antiviral research is an active and promising area for the development of future therapies. nih.govmdpi.com
Kinase Inhibitor Development
Information regarding the specific application of 2-Azaspiro[3.3]heptan-6-one hydrochloride analogues in the development of kinase inhibitors is not available in the reviewed scientific literature. While the broader class of spirocyclic compounds has been explored in drug discovery, direct evidence linking this particular scaffold to kinase inhibition is absent. A patent for inhibitors of FMS-like tyrosine kinase receptors includes the related 2-oxa-6-azaspiro[3.3]heptane scaffold, but does not cover the specific compound central to this article. googleapis.com
STAT3 Inhibitors for Oncological Research
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key factor in cell growth and is persistently activated in a high percentage of human cancers. This constitutive activation promotes tumor cell proliferation and helps cancer cells evade the immune system, making STAT3 a prime target for anticancer drug development.
Recent patent literature has disclosed a series of 2-azaspiro[3.3]heptane derivatives designed specifically as STAT3 inhibitors for the treatment of cancer and immunological diseases. These compounds are based on a central 2-azaspiro[3.3]heptane core, which serves as a rigid scaffold to orient functional groups for optimal interaction with the STAT3 protein. The general structure outlined in these patents highlights the versatility of the scaffold, allowing for various substitutions to fine-tune the inhibitory activity and pharmacokinetic properties of the molecules. The development of these specific STAT3 inhibitors underscores the potential of the 2-azaspiro[3.3]heptane framework in creating targeted therapies for oncology.
Development of Peptide Mimics and Amino Acid Analogues
The conformationally constrained nature of the 2-azaspiro[3.3]heptane scaffold makes it an ideal template for creating mimics of peptides and novel amino acid analogues. These constrained structures can enforce specific three-dimensional arrangements of functional groups, leading to enhanced binding affinity and selectivity for biological targets.
Researchers have successfully synthesized novel, sterically constrained amino acids based on the 2-azaspiro[3.3]heptane framework. acs.org These synthetic amino acids serve as analogues of natural amino acids like ornithine and gamma-aminobutyric acid (GABA), and are intended for use in biochemistry and drug design to create peptidomimetics with improved properties. acs.org The rigid spirocyclic structure is also utilized as a bioisostere for common cyclic structures found in drugs, such as piperidine and pipecolic acid. univ.kiev.uauniv.kiev.ua By replacing a piperidine ring with a 2-azaspiro[3.3]heptane-1-carboxylic acid, for example, researchers created an analogue of the local anesthetic drug Bupivacaine with enhanced activity and longer duration of action. univ.kiev.ua This demonstrates the scaffold's utility in modifying the pharmacological properties of existing bioactive molecules. univ.kiev.ua
Table 1: Synthesized 2-Azaspiro[3.3]heptane-Derived Amino Acid Analogues
| Compound Name | Natural Amino Acid/Structure Mimicked | Potential Application |
|---|---|---|
| 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Ornithine | Peptidomimetic design, selective ligands for biological targets |
| 2-azaspiro[3.3]heptane-6-carboxylic acid | gamma-Aminobutyric acid (GABA) | Peptidomimetic design, neurological research |
| 2-azaspiro[3.3]heptane-1-carboxylic acid | Pipecolic Acid / Piperidine | Bioisosteric replacement in drug design |
Applications in Studying Biological Systems and Interactions
The 2-azaspiro[3.3]heptane scaffold serves as a valuable tool for studying biological systems and molecular interactions. Its application as a bioisosteric replacement for more common heterocyclic rings like piperidine and morpholine allows medicinal chemists to probe structure-activity relationships (SAR) and understand the geometric and physicochemical requirements for a molecule to interact with its biological target. univ.kiev.uanih.gov
One key finding is that replacing a standard heterocycle with a 2-azaspiro[3.3]heptane can significantly alter a molecule's lipophilicity (logD), a critical parameter in drug design. nih.gov In many cases, introducing the spirocyclic center lowered the measured logD, which can be attributed to an increase in the basicity of the nearby nitrogen atom. nih.gov This ability to modulate lipophilicity provides a strategy for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov
Furthermore, derivatives of 2-azaspiro[3.3]heptane have been used to develop molecules that can interact with and modulate specific biological pathways. In one study, a phenotypic screen identified a 2-azaspiro[3.3]heptane derivative as a potent inducer of fetal hemoglobin (HbF). google.com This finding has significant implications for developing new therapies for β-hemoglobinopathies like sickle cell disease and β-thalassemia. google.com The use of this scaffold was crucial in optimizing the initial hit compound into a more rigid and potent molecule, demonstrating its utility in probing and manipulating complex biological processes such as gene expression. google.com While the development of dedicated biological probes based on this scaffold is an emerging area, its use in creating analogues to study SAR and modulate biological pathways highlights its importance in chemical biology. mdpi.com
Table 2: Effect of Azaspiro[3.3]heptane as a Bioisostere on Lipophilicity
| Original Heterocycle | Replacement Scaffold | Observed Change in logD7.4 | Rationale |
|---|---|---|---|
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Decrease up to -1.0 | Increased basicity of nitrogen |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Decrease up to -1.0 | Increased basicity of nitrogen |
| C-linked Piperidine | C-linked 2-Azaspiro[3.3]heptane | Decrease up to -1.0 | Increased basicity of nitrogen |
| N-linked Piperidine | N-linked 2-Azaspiro[3.3]heptane | Increase up to +0.5 | Consistent with the addition of a carbon atom |
Future Research Directions and Perspectives
Development of Next-Generation Synthetic Methodologies
While existing methods have enabled access to the 2-azaspiro[3.3]heptane core, future efforts will likely focus on developing more efficient, scalable, and stereoselective synthetic routes. Current syntheses, such as the multi-step route to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate, have provided gram-scale quantities but can be lengthy. acs.org A more concise three-step synthesis utilizing a [2+2] cycloaddition with dichloroketene (B1203229) has also been reported, demonstrating the potential for optimization. acs.org
Future methodologies could explore novel catalytic systems, flow chemistry, and biocatalysis to improve yield, reduce waste, and control stereochemistry. The development of one-pot procedures that minimize intermediate purification steps would be highly advantageous for rapid library synthesis. Asymmetric synthesis will be crucial for accessing enantiomerically pure derivatives, which is often critical for selective biological activity. nih.gov The goal is to create robust and versatile synthetic platforms that can be easily adapted to produce a wide array of analogs from inexpensive, commercially available starting materials. bohrium.com
Table 1: Comparison of Synthetic Approaches for Azaspiro[3.3]heptane Cores
| Synthetic Strategy | Key Features | Potential for Improvement | Reference(s) |
|---|---|---|---|
| Multi-step Sequential Route | Provides access to orthogonally protected intermediates. | Lengthy (8 steps reported for one analog). | acs.org |
| [2+2] Cycloaddition | More concise route (3 steps reported). | Modest yields, potential for optimization. | acs.org |
| Staudinger Reaction Modification | Scalable, uses inexpensive starting materials. | Primarily demonstrated for 1-substituted analogs. | bohrium.com |
| Reductive Amination/Cyclization | High-yielding, amenable to library synthesis. | Focused on 2,6-diazaspiro[3.3]heptanes. | thieme-connect.de |
Exploration of Novel Derivatization and Functionalization Strategies
The 2-azaspiro[3.3]heptan-6-one scaffold possesses multiple "exit vectors" for chemical modification, including the nitrogen atom, the ketone group, and potentially the spirocyclic backbone itself. bohrium.comnih.gov Future research will intensively explore these vectors to generate novel derivatives with fine-tuned properties.
The ketone at the 6-position is a prime target for a wide range of transformations, including reductive amination, Wittig reactions, and additions of organometallic reagents to create diverse substituents and explore new chemical space. The nitrogen atom of the azetidine (B1206935) ring can be functionalized with various substituents to modulate basicity, lipophilicity, and target engagement. bohrium.com Recent work on related azaspiro[3.3]heptane-1-carboxylic acid derivatives has demonstrated that chemical transformations can yield a number of functionalized molecules, enabling their incorporation into bioactive compounds in versatile ways. univ.kiev.uauniv.kiev.ua This highlights the potential for creating libraries of compounds with diverse functionalities, such as amines, amides, sulfonamides, and ureas, to probe structure-activity relationships (SAR). nih.gov
Advanced In Silico Approaches for Rational Design and Discovery
Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery. nih.gov For the 2-azaspiro[3.3]heptan-6-one scaffold, these approaches can provide deep insights into its conformational preferences, electronic properties, and potential interactions with biological targets. aip.org The inherent rigidity and three-dimensionality of spirocycles make them particularly well-suited for computational analysis. researchgate.net
Future research will leverage advanced techniques such as Density Functional Theory (DFT) for accurate property prediction, molecular docking to identify potential binding modes within protein targets, and molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex. aip.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help build predictive models to guide the design of more potent and selective analogs. acs.org These computational methods will enable the rational design of new derivatives, prioritizing the synthesis of compounds with the highest probability of desired biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Expansion of Research into Underexplored Biological Systems
Spirocyclic scaffolds have shown promise in a wide range of therapeutic areas, including neurological, infectious, and metabolic diseases, as well as cancer. nih.gov However, the full biological potential of the 2-azaspiro[3.3]heptan-6-one core remains largely untapped. A significant future direction will be to screen this scaffold and its derivatives against a broader array of biological targets and in disease models where its unique structural features may offer advantages.
This includes exploring novel enzyme classes, ion channels, transporters, and protein-protein interactions that have not been previously investigated with this chemotype. The scaffold's ability to act as a conformationally restricted mimetic of natural amino acids or other key pharmacophores could lead to the discovery of potent and selective modulators of these targets. nih.govresearchgate.net For instance, derivatives have been synthesized as analogues of ornithine and GABA. nih.gov Probing its utility in emerging areas such as targeted protein degradation or epigenetic modulation could also yield novel therapeutic agents.
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation
The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. researchgate.netslideshare.net The 2-azaspiro[3.3]heptan-6-one scaffold is an ideal candidate for these platforms due to its synthetic tractability and multiple points for diversification. thieme-connect.de
Future work will focus on developing robust solid-phase or solution-phase synthetic routes amenable to automated, parallel synthesis. researchgate.net This will facilitate the creation of large, diverse compound libraries where different substituents are systematically varied at the key functionalization points. These libraries can then be subjected to HTS against a wide range of biological targets to identify initial "hit" compounds. cijournal.ru This integrated approach will dramatically accelerate the pace of discovery, enabling the rapid identification of novel leads for subsequent optimization into clinical candidates.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Azaspiro[3.3]heptan-6-one hydrochloride |
| tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate |
| 2-azaspiro[3.3]heptane-1-carboxylic acid |
| Ornithine |
Q & A
Q. What synthetic routes are commonly employed for 2-Azaspiro[3.3]heptan-6-one hydrochloride, and how can reaction conditions be optimized for scalability?
The synthesis typically involves:
- Reductive cyclization : Lithium aluminum hydride (LiAlH₄) reduces intermediates, followed by ring closure with sulfonamides to form the spirocyclic core .
- [2+2] Cycloaddition : Endocyclic alkenes react with isocyanates to form β-lactam intermediates, which are subsequently reduced .
- Industrial scalability : Continuous flow reactors and crystallization techniques improve yield (up to 85%) and purity (>95%) .
Optimization parameters : Temperature (20–80°C), reaction time (4–24 hrs), and purification methods (e.g., column chromatography for lab-scale; crystallization for industrial scale) .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., δ 2.8–3.2 ppm for bridgehead protons) and hydrochloride salt formation (broad NH peak at δ 10–12 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (133.62 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and hydrogen bonding in the hydrochloride salt .
Q. What in vitro assays are used to evaluate its pharmacological activity?
Common assays:
- Kinase inhibition : CDK1/CDK2 enzymatic assays (IC₅₀ values <1 µM in some derivatives) .
- Antimicrobial testing : MIC assays against bacterial (e.g., S. aureus) and viral targets (e.g., respiratory syncytial virus) .
- Neurotransmitter modulation : Radioligand binding assays for serotonin/dopamine receptors (Ki <100 nM in antidepressant analogs) .
Advanced Research Questions
Q. How do substituents at the 6-position influence structure-activity relationships (SAR)?
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and buffer pH .
- Purity validation : Use HPLC (≥98% purity) to rule out impurities affecting activity .
- Structural analogs : Compare activity of 6-methyl vs. 6-fluoro derivatives to isolate substituent effects .
Q. What computational strategies predict target interactions for novel derivatives?
Q. What functionalization strategies improve pharmacokinetics without compromising activity?
Q. How can mechanistic studies elucidate ambiguous biochemical pathways?
- Knockout models : CRISPR-Cas9 deletion of suspected targets (e.g., LRRK2 for Parkinson’s studies) .
- Proteomics : SILAC labeling identifies proteins differentially expressed after treatment .
- Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins) confirm off-target effects .
Q. How does this compound compare to other spirocyclic amines in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
